D-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-
Description
D-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- is a dipeptide derivative comprising D-configured valine and L-proline residues. The L-proline is protected at its amino terminus by a tert-butoxycarbonyl (Boc) group, a common protective strategy in peptide synthesis to prevent unwanted side reactions . This compound is structurally significant as a chiral intermediate in the synthesis of complex peptides, where stereochemical integrity is critical . Its molecular formula is inferred as C15H26N2O5 (based on the L-Valine analog in ), with a molecular weight of approximately 314.38 g/mol.
Properties
IUPAC Name |
(2R)-3-methyl-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-9(2)11(13(19)20)16-12(18)10-7-6-8-17(10)14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,18)(H,19,20)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGCHLRUCHBDES-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- typically involves the following steps:
Protection of the Amino Group: The amino group of D-valine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Coupling Reaction: The protected D-valine is then coupled with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the process by performing the coupling and deprotection steps in a controlled manner. Large-scale synthesis may also employ continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the proline residue, leading to the formation of hydroxyproline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Hydroxyproline derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Peptide Synthesis : D-Valine derivatives are essential building blocks in the synthesis of peptides. Their unique properties allow for the formation of stable peptide bonds that are crucial in drug design.
- Organic Synthesis : The compound serves as a reagent in various organic reactions, facilitating the formation of complex molecules.
Biology
- Protein Structure Studies : D-Valine derivatives are used to investigate protein folding and stability. They help elucidate how modifications affect protein interactions and functions.
- Enzyme Interaction : The compound can modulate enzyme activity by binding to active sites or altering conformations, influencing metabolic pathways.
Medicine
- Drug Development : D-Valine derivatives show promise in developing peptide-based therapeutics targeting specific diseases. Their stability against enzymatic degradation makes them suitable for therapeutic applications.
- Cancer Research : Some studies indicate that D-Valine derivatives may interfere with tumor growth by modulating metabolic pathways involved in cancer progression.
Industry
- Pharmaceutical Production : The compound is utilized in the pharmaceutical industry for producing various drugs and as a reagent in research laboratories.
Case Studies
Recent research highlights the significance of D-Valine derivatives:
- Peptide Therapeutics : A study demonstrated that peptides containing D-Valine residues exhibit enhanced stability compared to their L-amino acid counterparts, making them attractive candidates for therapeutic use.
- Muscle Recovery : Research published in "Critical Reviews in Food Science and Nutrition" indicated that amino acid derivatives like D-Valine can aid muscle recovery and enhance performance during exercise.
- Cancer Therapy : Investigations into the role of D-Valine derivatives in cancer treatment have shown potential for these compounds to disrupt metabolic pathways critical for tumor growth.
Mechanism of Action
The mechanism of action of D-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- involves its interaction with biological targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the structure of the peptide or protein it is incorporated into.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between D-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- and related compounds:
Key Comparative Insights :
Stereochemical Variations :
- The D-Valine analog is distinguished from its L-Valine counterpart (CAS 23361-28-6) by the inversion of configuration at the valine residue, which impacts its biological activity and synthetic utility in enantioselective reactions .
- Compounds like L-Prolinamide, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-N-methyl- (CAS 105959-87-3) further modify stereochemistry by incorporating D-proline, altering conformational flexibility .
Functional Group Modifications :
- The 4-nitrophenyl ester derivative (CAS 108653-41-4) replaces the valine residue with glycine and introduces a reactive ester group, enhancing its role as a peptide-coupling reagent .
- Methylamide-terminated analogs (e.g., CAS 105959-87-3) exhibit reduced polarity compared to carboxylic acid-terminated derivatives, influencing solubility and interaction with biological targets .
Amino Acid Sequence Differences: Substitution of proline with alanine (e.g., CAS 139601-17-5) alters backbone rigidity, as proline’s cyclic structure restricts peptide conformation .
Biological Activity
D-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- is a synthetic derivative of the amino acid valine, which has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its chemical properties, biological activities, research findings, and potential therapeutic applications.
- Molecular Formula : C15H26N2O4
- CAS Number : 91859-62-0
- IUPAC Name : (R)-2-((S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carbonyl)-3-methylbutanoic acid
- Molecular Weight : 286.39 g/mol
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
The synthesis of D-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- typically involves the protection of the amino group of valine with a Boc group followed by coupling with L-proline. The reaction is facilitated using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to ensure high yield and purity.
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes and receptors. By binding to these targets, it can modulate their activity, influencing various cellular pathways and physiological responses.
1. Antioxidant Activity
Research indicates that D-Valine derivatives exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.
2. Antimicrobial Properties
Studies have shown that certain valine derivatives possess antimicrobial activity against a range of pathogens. This property makes them potential candidates for developing new antimicrobial agents.
3. Neuroprotective Effects
Some investigations suggest that D-Valine may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic prospects in neurological applications.
4. Potential in Drug Development
D-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- is being explored as a building block in peptide synthesis for drug development. Its unique structure allows for the creation of peptide-based drugs with enhanced efficacy and specificity.
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing D-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-?
- Methodological Answer : The synthesis typically involves sequential protection of the L-proline residue using a tert-butoxycarbonyl (Boc) group, followed by coupling with D-Valine via solid-phase peptide synthesis (SPPS) or solution-phase methods. The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine), ensuring selective protection of the amine. D-Valine’s enantiomeric purity must be verified via chiral HPLC prior to coupling to avoid racemization .
Q. How is the purity of this compound assessed in research settings?
- Methodological Answer : Purity is evaluated using reverse-phase HPLC with UV detection (λ = 214–254 nm) and confirmed via mass spectrometry (ESI-TOF or MALDI-TOF) for molecular weight validation. Chiral HPLC with a polysaccharide-based column is critical to confirm enantiomeric excess (>98%) of the D-Valine residue .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : The compound should be stored as a lyophilized powder at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group or oxidation. In solution (e.g., DMSO), aliquot storage at -80°C is advised, with freeze-thaw cycles minimized to avoid degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in chiral purity data between synthesis batches?
- Methodological Answer : Discrepancies often arise from incomplete Boc deprotection or racemization during coupling. Advanced characterization using circular dichroism (CD) spectroscopy or X-ray crystallography can resolve ambiguities. Comparative NMR analysis (e.g., - and -NMR) of synthesized batches against a certified reference standard is recommended .
Q. What experimental strategies mitigate D-Valine racemization in peptide elongation?
- Methodological Answer : Use low-temperature (0–4°C) coupling conditions with HOBt/DIC activation to minimize racemization. Incorporate orthogonal protecting groups (e.g., Fmoc for temporary protection) and monitor reaction progress via real-time FTIR to detect premature deprotection .
Q. How does the Boc-protected prolyl residue influence the compound’s conformational stability in solution?
- Methodological Answer : The Boc group enhances steric hindrance, stabilizing the cis/trans isomerization equilibrium of the proline residue. This can be studied via -NMR NOESY to analyze spatial proximity of protons or molecular dynamics simulations to predict folding behavior .
Q. What analytical techniques distinguish D-Valine from L-Valine in complex biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
